Fenobam - 57653-26-6

Fenobam

Catalog Number: EVT-268408
CAS Number: 57653-26-6
Molecular Formula: C11H11ClN4O2
Molecular Weight: 266.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fenobam, chemically known as N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea, is a synthetic compound originally developed as a non-benzodiazepine anxiolytic. [] It has gained significant interest in scientific research due to its role as a selective and potent noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). [, ] Fenobam has been clinically validated for its anxiolytic activity in humans and is a promising candidate for studying mGluR5-mediated processes in various neurological and psychiatric disorders.

Future Directions
  • Investigation of Sex Differences: Further research is needed to understand the sex-specific effects of fenobam on analgesia and other neurological processes. []

Note: All numbered citations within the text correspond to the papers provided in the initial prompt. For example, [] refers to the first paper in the list, [] refers to the second paper, and so on.

2-Methyl-6-(phenylethynyl)-pyridine (MPEP)

    Compound Description: 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) is a selective and potent metabotropic glutamate receptor subtype 5 (mGluR5) antagonist. [, , ] It has been extensively studied in preclinical models of various neurological and psychiatric disorders. [, , ]

    Relevance: MPEP serves as a prototypical mGluR5 antagonist and is often used as a reference compound in studies investigating the pharmacological effects of fenobam. [, , ] Both compounds exhibit analgesic effects in mice, but fenobam has demonstrated improved in vivo selectivity for mGluR5 compared to MPEP. [] Additionally, MPEP, unlike fenobam, retains significant analgesic efficacy in mGluR5 knockout mice. []

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)

    Compound Description: 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a potent and selective mGluR5 antagonist. [, , , ] It has demonstrated efficacy in preclinical models of drug addiction and other neuropsychiatric disorders. [, , , ] Like MPEP, MTEP depletes ATP in acellular solutions, suggesting its effects are not mediated by mGluR5. []

    Relevance: MTEP is another widely studied mGluR5 antagonist that, like fenobam, is being investigated for its potential therapeutic benefits in various neurological and psychiatric conditions. [, , ] Both compounds share discriminative stimulus properties in rats, indicating similar psychoactive effects. [] Additionally, both MTEP and fenobam exhibited similar efficacy in inhibiting cocaine self-administration and cocaine-seeking behavior in rats. []

(S)-3,5-Dihydroxyphenylglycine (DHPG)

    Compound Description: (S)-3,5-Dihydroxyphenylglycine (DHPG) is a selective agonist of mGluR5. [] It is commonly used to investigate the physiological and pathological roles of mGluR5 activation in various cellular and animal models. []

    Relevance: DHPG serves as a pharmacological tool to activate mGluR5 and is used to contrast the effects of fenobam, an mGluR5 antagonist. [] When applied to cultured astrocytes, DHPG mimicked the glutamate-induced cell swelling effect, which was then abolished by co-incubation with fenobam, confirming fenobam's antagonistic action on mGluR5. []

N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea Sulfate (Fenobam Sulfate)

    Compound Description: Fenobam sulfate is a salt formulation of fenobam free base, developed to improve solubility and half-life. [] This new formulation shows promise for extended analgesic effects. []

    Relevance: Fenobam sulfate is directly related to fenobam as it is a salt form of the parent compound. [] Studies have shown that fenobam sulfate exhibits similar analgesic properties to fenobam free base in preclinical pain models. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

    Compound Description: 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a positive allosteric modulator (PAM) of mGluR5. [, , , ] It enhances the activity of mGluR5 when glutamate binds to the receptor. [, , , ]

ADX47273

    Compound Description: ADX47273 is a positive allosteric modulator of mGluR5. [, ] It enhances mGluR5 activity upon glutamate binding. [, ]

    Relevance: ADX47273 serves as a pharmacological comparison to fenobam, an mGluR5 antagonist. [, ] By comparing the effects of these two compounds, researchers can better understand the role of mGluR5 modulation in various biological processes. For instance, in a neonatal rat model of hypoxia-ischemia, neither fenobam nor ADX47273 significantly altered brain damage, suggesting mGluR5 modulation might not be a viable therapeutic target for this condition. [] Additionally, both compounds differentially affected brain reward function, with fenobam increasing and ADX47273 having no effect on intracranial self-stimulation thresholds. []

Amantadine

  • Relevance: Research explored the combined treatment of amantadine with fenobam for LID. [, ] Studies showed that while both drugs individually reduced LID at high doses, a low-dose combination of fenobam and amantadine significantly reduced LID without worsening PD motor disability. [, ] This finding suggests a synergistic effect and a potential therapeutic strategy for managing LID with fewer side effects. [, ]

[11C]ABP688

    Compound Description: [11C]ABP688 is a radioligand used in Positron Emission Tomography (PET) imaging to visualize and quantify mGluR5 receptors in the brain. [] It is a selective antagonist of mGluR5. []

    Relevance: [11C]ABP688 was used in PET imaging studies to determine the in vivo occupancy of fenobam at mGluR5 receptors in baboons. [] Results showed that fenobam dose-dependently displaced [11C]ABP688 binding, confirming its target engagement and paving the way for using PET imaging to determine optimal doses in humans. []

2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

    Compound Description: 2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP) is a novel, potent, long-acting, and orally bioavailable mGluR5 negative allosteric modulator with inverse agonist properties. [] It shows a long half-life and high oral bioavailability, making it suitable for chronic treatment. []

    Relevance: CTEP, as a highly potent and selective mGluR5 inhibitor with improved pharmacokinetic properties compared to earlier compounds like MPEP and fenobam, represents a significant development towards exploring the full therapeutic potential of mGluR5 inhibition in conditions requiring chronic treatment. []

Riluzole

    Compound Description: Riluzole is a drug primarily known for its use in treating amyotrophic lateral sclerosis (ALS). It is believed to act by inhibiting glutamate release, although its precise mechanism of action is not fully understood. []

    Relevance: Riluzole, due to its ability to inhibit glutamate release, was studied for its effect on osteosarcoma cell proliferation and survival. [] Similar to fenobam, which directly antagonizes mGluR5, riluzole demonstrated inhibitory effects on osteosarcoma cell proliferation, induced apoptosis, and hindered cell migration, suggesting a potential therapeutic application in osteosarcoma treatment. []

Source and Classification

Fenobam was originally synthesized as part of research aimed at developing mGluR5 antagonists. Its classification falls under the category of metabotropic glutamate receptor antagonists, specifically targeting the mGluR5 subtype, which is crucial for synaptic plasticity and neurotransmission in the central nervous system. Fenobam is recognized for its potential anxiolytic properties and has been evaluated in various preclinical and clinical studies for its efficacy in treating anxiety disorders and other related conditions .

Synthesis Analysis

The synthesis of fenobam involves several key steps, primarily focusing on the formation of the tetrahydropyrimidinone structure. The process typically includes:

  1. Condensation Reaction: The initial step involves the condensation of phenyl isocyanates with appropriate amines or ureas to form the desired tetrahydropyrimidinone derivatives.
  2. Recrystallization: The synthesized compounds are purified through recrystallization from solvents like ethanol to achieve high purity and yield.
  3. Yield Optimization: Various parameters such as reaction time, temperature, and solvent choice are optimized to enhance yields, typically ranging from moderate to good depending on the specific reaction conditions .

For example, one study reported synthesizing 15 analogues of fenobam using a similar methodology, demonstrating variations in structure while maintaining effective antagonistic properties against mGluR5 .

Molecular Structure Analysis

Fenobam's molecular structure can be described as follows:

  • Chemical Formula: C13_{13}H12_{12}ClN3_{3}O
  • Molecular Weight: Approximately 265.7 g/mol
  • Structural Features: The compound features a chloro-substituted phenyl ring connected to a tetrahydropyrimidinone moiety through a urea linkage.

The structural analysis indicates that fenobam's configuration allows it to effectively bind to the mGluR5 receptor, facilitating its antagonistic action. Molecular modeling studies have shown that fenobam interacts with specific residues within the receptor's binding pocket, contributing to its pharmacological profile .

Chemical Reactions Analysis

Fenobam participates in various chemical reactions relevant to its synthesis and functionalization:

  • Urea Formation: The reaction between isocyanates and amines leads to urea formation, which is critical for establishing fenobam's core structure.
  • Analog Synthesis: Modifications at different positions on the phenyl ring or within the tetrahydropyrimidinone moiety can yield analogs with varied pharmacological properties. For instance, substituting different halogens or alkyl groups can influence the potency and selectivity towards mGluR5 .

These reactions are essential for exploring fenobam's derivatives and enhancing therapeutic efficacy.

Mechanism of Action

Fenobam acts primarily as a negative allosteric modulator of mGluR5. Its mechanism involves:

  1. Binding Affinity: Fenobam binds to an allosteric site on mGluR5, distinct from the glutamate binding site.
  2. Inhibition of Receptor Activation: By binding to this site, fenobam reduces the receptor's response to glutamate, thereby attenuating excitatory neurotransmission.
  3. Impact on Calcium Mobilization: Studies indicate that fenobam effectively decreases glutamate-mediated calcium mobilization within neurons, which is critical for synaptic signaling .

This mechanism underlies fenobam's potential therapeutic effects in conditions characterized by excessive glutamate activity.

Physical and Chemical Properties Analysis

Fenobam exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but may undergo degradation in extreme pH environments.
  • Melting Point: Specific melting point data can vary depending on purity but typically falls within a defined range that indicates solid-state stability .

These properties are crucial for formulating fenobam into effective therapeutic agents.

Applications

Fenobam has been explored for various scientific applications:

  1. Anxiolytic Treatment: Clinical studies have shown promising results for fenobam as an anxiolytic agent, particularly in patients with anxiety disorders.
  2. Pain Management: Research indicates potential analgesic effects through modulation of pain pathways via mGluR5 antagonism.
  3. Neuroprotection: Given its role in regulating glutamate signaling, fenobam may offer neuroprotective benefits in conditions like fragile X syndrome and other neurodevelopmental disorders .
Discovery and Historical Context of Fenobam

Identification as a Non-Benzodiazepine Anxiolytic Agent

Fenobam (chemical name: N-(3-Chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea; molecular formula: C₁₁H₁₁ClN₄O₂) emerged from McNeil Laboratories' research initiatives during the late 1970s as part of a strategic effort to develop anxiolytic agents that could circumvent the limitations of benzodiazepines [1] [9]. This imidazole derivative was synthesized through innovative chemistry bridging creatine analogs and urea functionalities, representing a structurally novel approach to anxiety management [7]. Preclinical evaluation demonstrated fenobam's robust anxiolytic properties across multiple animal models, including conflict tests and stress-induced hyperthermia paradigms, with efficacy comparable to diaziazepam but without engaging GABAergic pathways [1] [2].

The compound progressed to human clinical trials, including a double-blind, placebo-controlled study where it demonstrated rapid onset of action and significant anxiolytic effects in outpatients with severe anxiety symptoms [5]. Unlike benzodiazepines, fenobam exhibited a distinct neurochemical profile characterized by the absence of sedation, muscle relaxation, and anticonvulsant effects at therapeutic doses [1] [8]. This pharmacological divergence suggested a fundamentally different mechanism of action, positioning fenobam as the pioneering member of a novel class of non-benzodiazepine anxiolytics [9].

Despite promising early results, fenobam's clinical development was discontinued due to dose-limiting psychotomimetic effects (including hallucinations and sensory distortions) in a subset of patients and unpredictable efficacy across the study population [1] [5]. Additionally, its pharmacokinetic profile revealed substantial interindividual variability that complicated dosing standardization [9]. These challenges, coupled with the contemporary dominance of benzodiazepines in the anxiolytic market, led to fenobam being shelved as an intriguing but clinically impractical compound by the mid-1980s [1].

Table 1: Comparative Profile of Fenobam vs. Classical Anxiolytics

CharacteristicFenobamBenzodiazepines
Primary MechanismUnknown (1970s)GABA-A receptor modulation
Anxiolytic EfficacyComparable to diazepamHigh
Sedative EffectsAbsentProminent
Muscle RelaxationNot observedSignificant
Dependence LiabilityNot reportedHigh
Clinical DevelopmentDiscontinued (1980s)Marketed

Reclassification as an mGlu5 Receptor Modulator

Fenobam remained a pharmacological curiosity until 2005, when a transformative study by Porter et al. systematically re-evaluated its molecular mechanism [2] [6]. Through targeted receptor screening and functional assays, the research team demonstrated that fenobam acts as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu₅) [2]. The study revealed that fenobam inhibits quisqualate-evoked intracellular calcium responses in human mGlu₅-expressing cells with an IC₅₀ of 58 ± 2 nM and displaces radiolabeled ligands from both rat and human mGlu₅ receptors with Kd values of 54 ± 6 nM and 31 ± 4 nM, respectively [2] [8].

This reclassification positioned fenobam as the first clinically validated mGlu₅ antagonist with demonstrated human exposure, creating a critical bridge between preclinical models and clinical neuropharmacology [2] [9]. Mechanistically, fenobam binds to the same allosteric site as the prototypical mGlu₅ antagonist MPEP (2-Methyl-6-(phenylethynyl)pyridine), but with distinct pharmacodynamic properties including inverse agonist activity—effectively reducing constitutive receptor activity by 66% at 84 ± 13 nM in overexpressed systems [2] [8]. This discovery explained fenobam's non-competitive antagonism and its ability to suppress basal signaling in addition to glutamate-stimulated responses [2].

The elucidation of fenobam's mechanism catalyzed extensive structure-activity relationship (SAR) studies aimed at optimizing its pharmacophore [1] [8]. Researchers systematically modified its heterocyclic core and urea linkage, leading to second-generation mGlu₅ NAMs with improved properties such as mavoglurant (AFQ056), which maintained fenobam's selectivity while enhancing metabolic stability and brain penetration [1] [9]. These efforts validated fenobam's role as a privileged scaffold for mGlu₅ modulator development and provided chemical tools to probe the physiological roles of mGlu₅ receptors [3] [8].

Table 2: Fenobam's mGlu₅ Receptor Binding Characteristics

ParameterValueExperimental System
Human mGlu₅ Kd31 ± 4 nMRecombinant receptor binding
Rat mGlu₅ Kd54 ± 6 nMRecombinant receptor binding
Inhibition of Quisqualate Response (IC₅₀)58 ± 2 nMCalcium mobilization assay
Inverse Agonism (IC₅₀)84 ± 13 nMConstitutive activity suppression
MPEP Competition (Ki)6.7 ± 0.7 nMBinding displacement assay

Evolution from Clinical Discontinuation to Preclinical Repurposing

The identification of fenobam's mechanism revitalized interest in its therapeutic potential, sparking repurposing initiatives across multiple neurological domains. Fragile X syndrome (FXS) emerged as a particularly promising indication, driven by the established role of mGlu₅ receptors in the disorder's pathogenesis via the "mGluR theory" [1] [5]. In an open-label pilot study involving adults with FXS, a single dose of fenobam significantly improved prepulse inhibition—a neurophysiological marker of sensory processing—without serious adverse events, providing proof-of-concept for mGlu₅ modulation in this genetic disorder [1].

Parallel investigations revealed fenobam's analgesic properties in rodent models of inflammatory, neuropathic, and visceral pain [4] [6]. Notably, these effects occurred without evidence of analgesic tolerance during extended (14-day) administration—a significant advantage over opioids [4]. Mechanistic studies confirmed that fenobam's antinociceptive actions require functional mGlu₅ receptors, as they were absent in mGlu₅ knockout mice [4] [6]. This analgesic profile prompted human translation, though a 2020 placebo-controlled trial in healthy volunteers using a heat/capsaicin sensitization model showed only transient effects at peak plasma concentrations, potentially attributable to fenobam's variable pharmacokinetics rather than target insufficiency [3] [6].

Fenobam's therapeutic scope expanded further into movement disorders when researchers observed its ability to attenuate levodopa-induced dyskinesia (LID) in Parkinsonian models without compromising therapeutic efficacy [5]. The compound prevented the development of dyskinetic movements and reduced established LID in rodent and primate models, effects attributed to its blockade of striatal mGlu₅ upregulation [5]. Intriguingly, fenobam demonstrated prolonged benefits that persisted after treatment cessation, suggesting disease-modifying potential [5].

Advanced photopharmacology studies using light-sensitive mGlu₅ NAMs derived from fenobam's chemotype have illuminated the brain region-specificity of mGlu₅ modulation in pain pathways [10]. Optical activation of systemic fenobam analogs in the medial prefrontal cortex (prelimbic, infralimbic, and cingulate cortices) and thalamus produces robust analgesia in neuropathic models, while surprisingly, modulation in the basolateral amygdala exerts pro-nociceptive effects [10]. This neuroanatomical heterogeneity explains the suboptimal translation of systemic mGlu₅ antagonists and informs targeted therapeutic approaches.

Table 3: Therapeutic Repurposing Domains for Fenobam

Therapeutic AreaModel SystemKey FindingsReferences
Fragile X SyndromeHuman FXS patientsImproved prepulse inhibition after single dose [1]
Neuropathic PainMouse CCI modelSustained analgesia without tolerance (14-day dosing) [4] [6]
Levodopa-Induced DyskinesiaPrimate PD modelAttenuated AIM scores and prevented striatal mGlu₅ upregulation [5]
Experimental Human PainCapsaicin/heat sensitizationTransient reduction in hyperalgesia at peak plasma concentration [3] [6]
Circuit-Modulated AnalgesiaOptopharmacology in pain matrixRegion-specific effects (sufficient: PFC/thalamus; limiting: amygdala) [10]

Fenobam's trajectory—from serendipitous anxiolytic candidate to targeted neuromodulator—exemplifies the productive intersection of phenotypic drug discovery and target-based approaches [9]. Its repurposing has been facilitated by preserved historical data from early clinical studies, accelerating the validation of mGlu₅ as a therapeutic target across multiple neuropsychiatric conditions [1] [9]. Future development will likely focus on structurally refined analogs addressing fenobam's pharmacokinetic limitations while leveraging its well-characterized target engagement to advance precision neurotherapeutics [3] [6] [9].

Properties

CAS Number

57653-26-6

Product Name

Fenobam

IUPAC Name

(3Z)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

InChI

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18)

InChI Key

DWPQODZAOSWNHB-UHFFFAOYSA-N

SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Fenobam; NPL-2009; NPL2009; NPL 2009

Canonical SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl

Isomeric SMILES

CN\1CC(=O)N/C1=N/C(=O)NC2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.